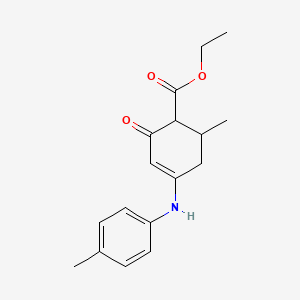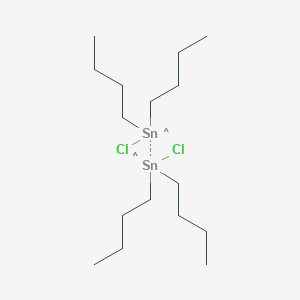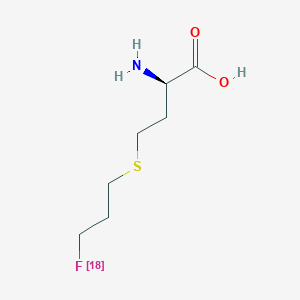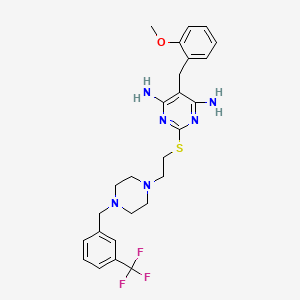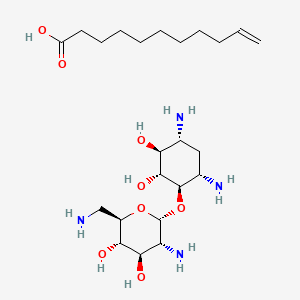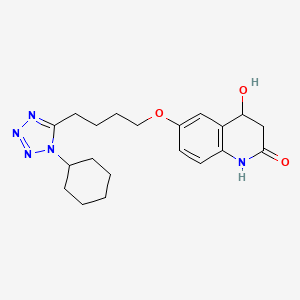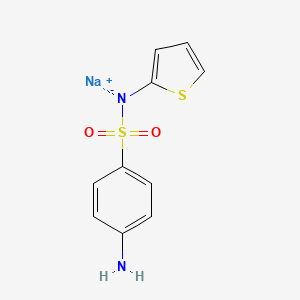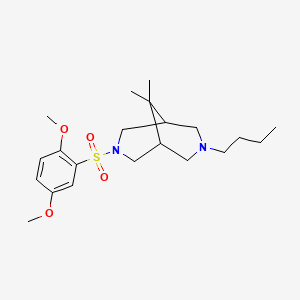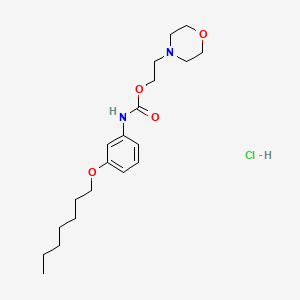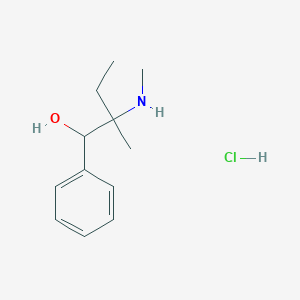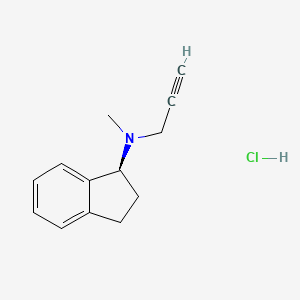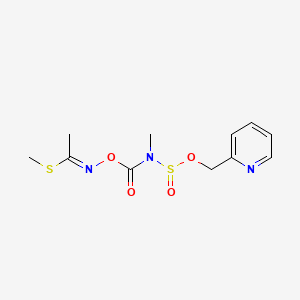
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- is a chemical compound known for its unique structure and properties. This compound belongs to the tropane alkaloid family, which is characterized by a bicyclic structure containing nitrogen. Tropane alkaloids are known for their pharmacological activities and are often found in plants like Atropa belladonna and Datura stramonium.
Preparation Methods
The synthesis of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- involves several steps, typically starting with the preparation of the tropane skeleton. The synthetic route may include:
Formation of the Tropane Skeleton: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group at the 2-alpha position can be introduced through selective reduction or hydroxylation reactions.
Esterification: The final step involves the esterification of the hydroxyl group with diphenylfluoroacetic acid under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tropane derivatives.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and affecting neurotransmission pathways. The specific pathways involved depend on the receptor subtype and the biological context.
Comparison with Similar Compounds
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- can be compared with other tropane derivatives such as:
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)-: Similar in structure but with different ester groups, leading to variations in pharmacological activity.
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxylate (ester), (+)-: Another derivative with a different ester group, affecting its chemical and biological properties.
The uniqueness of 1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, diphenylfluoroacetate (ester), (+)- lies in its specific ester group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
87421-57-6 |
|---|---|
Molecular Formula |
C22H24FNO2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
[(1R,2S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2-fluoro-2,2-diphenylacetate |
InChI |
InChI=1S/C22H24FNO2/c1-24-18-12-14-19(24)20(15-13-18)26-21(25)22(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3/t18-,19+,20-/m0/s1 |
InChI Key |
PXPFOIYLNCPFCA-ZCNNSNEGSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H](CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)F |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


